N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the phenyl and dimethyl groups via Friedel-Crafts alkylation or acylation.
- Synthesis of the pyrimidine ring, often starting from substituted anilines or other aromatic precursors.
- Coupling of the pyrazole and pyrimidine rings through a sulfanyl linkage, possibly using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups or the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as an inhibitor or activator.
Medicine
Medicinal applications could include its use as a drug candidate for treating diseases by modulating specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide
- 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide” lies in its combined structural features, which may confer specific biological activity or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C25H22F3N5O3S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22F3N5O3S/c1-15-22(23(35)33(32(15)2)17-7-5-4-6-8-17)31-21(34)14-37-24-29-19(13-20(30-24)25(26,27)28)16-9-11-18(36-3)12-10-16/h4-13H,14H2,1-3H3,(H,31,34) |
InChI Key |
KPRSSFYHGVGSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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